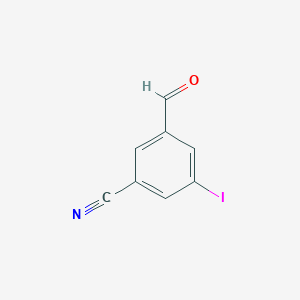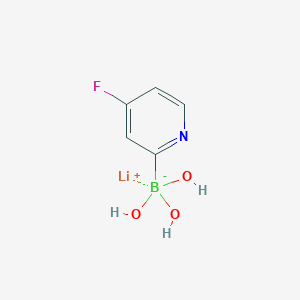
Lithium (4-fluoropyridin-2-yl)trihydroxyborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide is a chemical compound that has garnered interest due to its unique properties and potential applications in various fields. This compound consists of a lithium ion coordinated with a 4-fluoropyridin-2-yl group and three hydroxyl groups attached to a boron atom. Its molecular structure and properties make it a subject of study in both academic and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide typically involves the reaction of 4-fluoropyridine with boric acid in the presence of a lithium source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used solvents include tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO), and the reaction is often conducted at elevated temperatures to facilitate the formation of the boranuide complex.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Purification steps such as crystallization or chromatography may be employed to obtain high-purity product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms, often involving the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the fluorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various borohydride complexes. Substitution reactions can result in the formation of new pyridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying boron-based interactions in biological systems.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: The compound is investigated for its potential use in materials science, including the development of new materials with unique properties.
Wirkmechanismus
The mechanism by which lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide exerts its effects involves interactions with various molecular targets. The lithium ion can interact with biological molecules, potentially affecting cellular processes. The boron atom, with its three hydroxyl groups, can form stable complexes with other molecules, influencing their reactivity and stability. The fluoropyridine moiety can participate in various chemical reactions, further contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium(1+) ion (5-fluoropyridin-2-yl)trihydroxyboranuide: Similar in structure but with the fluorine atom at the 5-position of the pyridine ring.
Lithium(1+) ion 4-(3-fluoropyridin-2-yl)oxane-4-carboxylate: Contains a different functional group attached to the pyridine ring.
Lithium difluoro (oxalate)borate (LiODFB): Another boron-containing compound with different functional groups and properties.
Uniqueness
Lithium(1+) ion (4-fluoropyridin-2-yl)trihydroxyboranuide is unique due to the specific positioning of the fluorine atom on the pyridine ring and the presence of three hydroxyl groups on the boron atom. These structural features confer distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C5H6BFLiNO3 |
|---|---|
Molekulargewicht |
164.9 g/mol |
IUPAC-Name |
lithium;(4-fluoropyridin-2-yl)-trihydroxyboranuide |
InChI |
InChI=1S/C5H6BFNO3.Li/c7-4-1-2-8-5(3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1 |
InChI-Schlüssel |
YUWVDGXKKQHOGY-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[B-](C1=NC=CC(=C1)F)(O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-{6-aminospiro[3.3]heptan-2-yl}carbamate dihydrochloride](/img/structure/B13648567.png)
![benzyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B13648572.png)

![(2R)-2-{[(pyridin-2-yl)methyl]amino}propanoicaciddihydrochloride](/img/structure/B13648593.png)
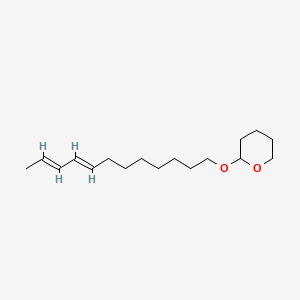
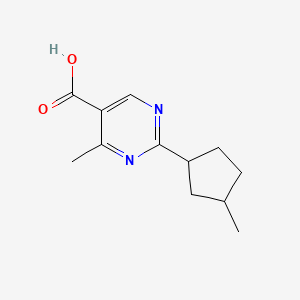
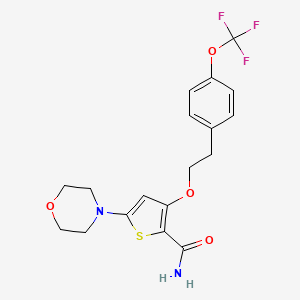
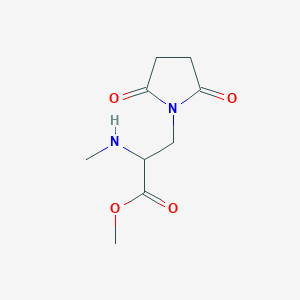
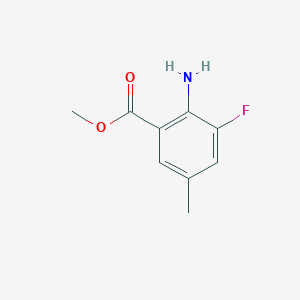
![6-(Bromomethyl)furo[2,3-b]pyridine](/img/structure/B13648625.png)

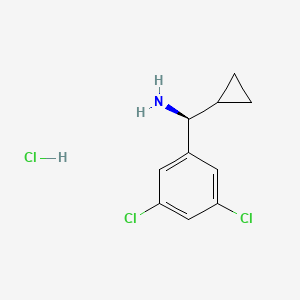
![4-oxo-1-[(1S)-1-phenylethyl]piperidine-2-carboxylic acid](/img/structure/B13648641.png)
